2-[4-(diphenylmethyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(diphenylmethyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a quinazoline core, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting diphenylmethylamine with ethylene diamine under controlled conditions.
Quinazoline Core Formation: The quinazoline core is formed by cyclization of appropriate precursors, often involving the use of formamide and an acid catalyst.
Coupling Reactions: The piperazine ring is then coupled with the quinazoline core through nucleophilic substitution reactions.
Hydroxyphenyl Group Addition: The hydroxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using phenol derivatives and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.
Substitution: Halogenated compounds, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized piperazine derivatives.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-[4-(diphenylmethyl)-1-piperazinyl]ethoxyacetic acid: Used in pharmaceutical applications as an antihistamine.
Uniqueness
2-[4-(diphenylmethyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C31H30N4O2 |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C31H30N4O2/c36-28-14-8-7-13-25(28)24-19-27-26(29(37)20-24)21-32-31(33-27)35-17-15-34(16-18-35)30(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,21,24,30,36H,15-20H2 |
InChI Key |
GPPDQQGQEJGRKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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